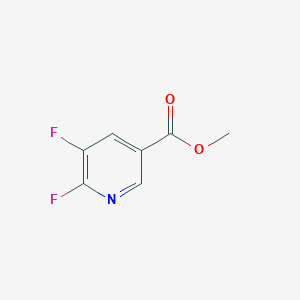

Methyl 5,6-difluoropyridine-3-carboxylate

Description

Significance of Fluorine in Heterocyclic Systems

The presence of fluorine in heterocyclic compounds can dramatically alter their properties. Due to its high electronegativity and small size, fluorine can influence a molecule's metabolic stability, lipophilicity, basicity, and binding affinity to biological targets. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the introduction of fluorine can lower the pKa of nearby nitrogen atoms in a pyridine (B92270) ring, affecting its acid/base properties and potentially influencing its interaction with physiological targets. These modifications are crucial in the design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Overview of Pyridine Carboxylates as Synthetic Scaffolds

Pyridine carboxylates are a class of organic compounds that feature a pyridine ring substituted with a carboxylic acid ester group. They are valuable intermediates in organic synthesis due to the reactivity of both the pyridine ring and the ester functionality. The pyridine ring can undergo various transformations, including nucleophilic and electrophilic substitutions, while the ester group can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a wide range of other functional groups such as amides, aldehydes, and alcohols. This versatility makes pyridine carboxylates attractive starting materials for the construction of complex molecular architectures.

Research Context of Methyl 5,6-difluoropyridine-3-carboxylate

This compound, also known as methyl 5,6-difluoronicotinate, is a member of the fluorinated pyridine carboxylate family. Its specific substitution pattern, with two fluorine atoms adjacent to the nitrogen atom and a methyl carboxylate group at the 3-position, makes it a subject of interest in synthetic and medicinal chemistry. The difluoro substitution is expected to significantly impact the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack. This reactivity can be harnessed for the synthesis of more complex substituted pyridines. The presence of the ester group provides a handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a key building block in drug discovery and materials science. The main objectives of studying this compound include:

Development of efficient synthetic routes: A key focus is to establish reliable and scalable methods for the preparation of this compound. One potential strategy involves the synthesis of the corresponding 5,6-difluoropyridine-3-carboxylic acid, which can then be esterified. An alternative route to the isomeric 5,6-difluoropyridine-3-carboxylic acid has been reported, proceeding through a deprotonation-triggered heavy-halogen migration of 2,3-difluoro-4-iodopyridine, followed by iodine/lithium permutation and reaction with carbon dioxide researchgate.net. Similar strategies could potentially be adapted for the synthesis of the 5,6-difluoro isomer.

Exploration of its chemical reactivity: Understanding the reactivity of the difluorinated pyridine ring and the ester group is crucial for its application as a synthetic intermediate. This includes studying its behavior in various chemical transformations to access a wider range of derivatives.

Synthesis of novel bioactive compounds: A major goal is to utilize this compound as a starting material for the synthesis of new molecules with potential therapeutic applications. The unique electronic and steric properties conferred by the difluoro substitution pattern may lead to compounds with novel biological activities.

Investigation of its physicochemical properties: Characterizing the physical and chemical properties of this compound and its derivatives is essential for understanding their behavior and for rational drug design.

While specific, detailed research findings on the biological activity of this compound are not extensively documented in publicly available literature, its structural similarity to other fluorinated pyridine derivatives that have shown promise in various therapeutic areas suggests its potential as a valuable scaffold in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

1214336-05-6 |

|---|---|

Molecular Formula |

C7H5F2NO2 |

Molecular Weight |

173.12 g/mol |

IUPAC Name |

methyl 5,6-difluoropyridine-3-carboxylate |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 |

InChI Key |

JKYOTYZHOIXXGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 5,6 Difluoropyridine 3 Carboxylate

Substitution Reactions on the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring, characterized by the electronegative nitrogen atom, makes it inherently susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. quimicaorganica.org The presence of additional electron-withdrawing groups, such as fluorine atoms and an ester group, further enhances this reactivity.

The pyridine ring of Methyl 5,6-difluoropyridine-3-carboxylate is activated towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient carbon atom, leading to the displacement of a leaving group. wikipedia.org For halogenated pyridines, halogens at the 2, 4, or 6-positions are readily displaced. quimicaorganica.org

In the case of this compound, the two fluorine atoms are in different chemical environments. The fluorine atom at the C-6 position is ortho to the ring nitrogen, a position that is highly activated towards nucleophilic attack. Conversely, the fluorine at the C-5 position is not in an electronically activated position (relative to the nitrogen atom) and is therefore significantly less reactive. The strong electron-withdrawing character of the fluorine atoms and the methyl carboxylate group serves to further lower the electron density of the ring, making the C-6 position particularly electrophilic. youtube.com

Therefore, nucleophilic attack is highly regioselective, with displacement occurring almost exclusively at the C-6 position. This is consistent with studies on related dihalopyridines where substitution patterns are dictated by the electronic activation conferred by the ring nitrogen. uark.edu A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the C-6 fluorine to yield 6-substituted-5-fluoropyridine-3-carboxylate derivatives.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Electronic Activation | Expected Reactivity with Nucleophiles | Rationale |

| C-6 | High | Highly Reactive | Position is ortho to the ring nitrogen, making it electron-deficient and susceptible to attack. quimicaorganica.org |

| C-5 | Low | Unreactive | Position is not electronically activated by the ring nitrogen for SNAr. |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. libretexts.org The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom and is thus strongly deactivated towards EAS compared to benzene.

The presence of three potent electron-withdrawing groups (two fluorines and one methyl carboxylate) on the this compound ring further depletes its electron density. These groups deactivate the ring through strong inductive effects. Consequently, the molecule is extremely unreactive towards electrophilic aromatic substitution, and such reactions are generally not feasible under standard conditions. nih.gov Forcing conditions would likely lead to degradation rather than substitution.

Theoretically, if a reaction were to occur, it would proceed at the least deactivated position. All substituents are deactivating, making the C-4 position the only available site for potential electrophilic attack, though the potential for this reaction remains exceedingly low.

Functional Group Interconversions of the Carboxylate Moiety

The methyl carboxylate group at the C-3 position can undergo several standard organic transformations without affecting the aromatic ring system.

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5,6-difluoronicotinic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions.

Base-mediated hydrolysis, or saponification, involves reacting the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous solution containing a strong acid like sulfuric acid or hydrochloric acid.

Table 2: General Conditions for Ester Hydrolysis

| Method | Reagents | General Conditions | Product |

| Saponification | 1. NaOH (aq) or KOH (aq)2. H₃O⁺ (workup) | Heat | 5,6-Difluoronicotinic acid |

| Acid Catalysis | H₂O, H₂SO₄ or HCl | Heat | 5,6-Difluoronicotinic acid |

Transesterification, or ester exchange, is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can be converted to other esters (e.g., ethyl, propyl) through this reaction. The process is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is generally used as the solvent. google.com For example, heating the methyl ester in excess ethanol (B145695) with an acid catalyst would produce ethyl 5,6-difluoropyridine-3-carboxylate.

Oxidation and Reduction Reactions

The redox chemistry of this compound is dominated by the properties of the highly substituted, electron-poor pyridine ring.

The pyridine ring is generally resistant to oxidation, a property that is enhanced by the presence of multiple electron-withdrawing fluorine substituents. researchgate.net While side-chains on pyridine rings can be oxidized, the core ring of this molecule is stable against common oxidizing agents. environmentclearance.nic.ingoogle.com

Reduction of the aromatic ring is a more plausible transformation. Catalytic hydrogenation is a widely used method to reduce aromatic systems, although pyridines are typically more resistant to reduction than carbocyclic aromatic rings like benzene. libretexts.org Using hydrogen gas (H₂) with a metal catalyst such as platinum, palladium, or nickel under elevated temperature and pressure can reduce the pyridine ring to a piperidine (B6355638) ring. libretexts.orgyoutube.comyoutube.com This would convert this compound into Methyl 5,6-difluoropiperidine-3-carboxylate. Milder hydrogenation conditions, such as using palladium on carbon (Pd/C) at room temperature, are often used to reduce other functional groups (like a nitro group to an amine) in the presence of a pyridine ring without reducing the ring itself. prepchem.com

Table 3: Potential Reduction Products

| Reagents and Conditions | Product | Reaction Pathway |

| H₂, PtO₂ or Pd/C, High Pressure/Temp | Methyl 5,6-difluoropiperidine-3-carboxylate | Complete reduction of the pyridine ring. libretexts.org |

| H₂, Pd/C, Room Temp/Atm. Pressure | No reaction on the ring | Conditions are too mild to reduce the stable aromatic ring. prepchem.com |

Carbon-Carbon Bond Formation Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the creation of more complex molecular architectures. For this compound, the fluorine atoms on the electron-poor pyridine ring serve as handles for such transformations, particularly through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Stille and Heck reactions are prominent examples, typically involving the reaction of an organohalide or pseudohalide with an organometallic reagent or an alkene, respectively. wikipedia.orgyoutube.com

The Stille reaction couples an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The general catalytic cycle involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org While specific examples involving this compound are not prevalent in a survey of the literature, the C-F bonds on the pyridine ring, particularly the one at the 6-position activated by the ring nitrogen, could potentially undergo oxidative addition to a suitable low-valent palladium complex, especially with specialized ligands. The reactivity in Stille couplings is often enhanced by using additives like copper(I) salts. harvard.edu

Interactive Table: Typical Conditions for Stille Cross-Coupling

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | PPh₃, AsPh₃, electron-rich phosphines |

| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) |

| Solvent | Toluene, DMF, THF, Dioxane |

| Additives | CuI, LiCl, CsF harvard.edunih.gov |

| Temperature | Room Temperature to >100 °C |

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgresearchgate.net The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org The mechanism involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product alkene. libretexts.org The application of the Heck reaction to functionalize this compound would likely involve the substitution of one of the fluorine atoms. The success of such a reaction would depend on the ability of the C-F bond to undergo oxidative addition, which is generally more challenging than for C-Br or C-I bonds but can be achieved under specific conditions.

Interactive Table: Typical Conditions for Heck Reaction

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃, NHCs |

| Alkene | Acrylates, Styrenes, Ethylene |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80 - 140 °C |

Decarboxylation reactions that forge new C-C bonds are of significant interest. While direct decarboxylation of the methyl ester in this compound is not typical, its corresponding carboxylic acid derivative, 5,6-difluoropyridine-3-carboxylic acid, is a substrate for such transformations. Metal-mediated decarboxylative coupling reactions often proceed via the formation of an organometallic intermediate, which then reacts with an electrophile.

Recent advances have demonstrated that aryl carboxylic acids can undergo decarboxylation under mild, visible-light-mediated photoredox catalysis to generate aryl radicals. nih.gov These radicals can then participate in various bond-forming reactions. Another strategy involves copper-catalyzed decarboxylative halogenation, which proceeds through an aryl radical intermediate generated via a ligand-to-metal charge transfer mechanism. nih.gov Such methods could be applied to 5,6-difluoropyridine-3-carboxylic acid to generate a 5,6-difluoropyridin-3-yl radical or a corresponding organocopper species, which could then be trapped in a carbon-carbon bond-forming event.

Reactivity with Nitrogen-Containing Nucleophiles

The electron-deficient nature of the difluoropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. Nitrogen-based nucleophiles, such as amines, are commonly used in these reactions.

The reaction of this compound with amines can lead to the displacement of a fluoride (B91410) ion to form an aminopyridine derivative. The regioselectivity of this reaction—whether the amine attacks the C-5 or C-6 position—is determined by a combination of electronic and steric factors.

The pyridine nitrogen atom is strongly electron-withdrawing, activating the ortho (C-2, C-6) and para (C-4) positions to nucleophilic attack. In this molecule, the C-6 position is ortho to the ring nitrogen, and the C-5 position is meta. Therefore, based on the influence of the ring nitrogen, the C-6 position is electronically more activated. Furthermore, the ester group at C-3 also exerts an electron-withdrawing effect, further activating the adjacent C-4 and C-2 positions, and to a lesser extent, the C-6 position.

However, studies on related systems, such as 2,6-dichloro-3-nitropyridine, show that substitution can be kinetically favored at the position ortho to the strongly electron-withdrawing group (the nitro group in that case), even if it is more sterically hindered. stackexchange.com For this compound, the combined electron-withdrawing effects of the ring nitrogen and the C-3 ester group make both fluorine-bearing carbons electrophilic. The regiochemical outcome will depend on the specific amine nucleophile and reaction conditions, representing a balance between electronic activation and steric hindrance.

The methyl ester group of this compound can be converted into a carboxamide functional group. This transformation is fundamental in medicinal chemistry and materials science. There are two primary pathways to achieve this:

Direct Aminolysis: The methyl ester can react directly with a primary or secondary amine, typically at elevated temperatures, to form the corresponding amide and release methanol (B129727) as a byproduct. This reaction is often driven to completion by using an excess of the amine or by removing the methanol.

Hydrolysis and Coupling: A more common and often milder two-step procedure involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid (5,6-difluoropyridine-3-carboxylic acid). This acid is then activated with a coupling agent and reacted with an amine to form the amide bond. This approach avoids the potentially harsh conditions of direct aminolysis and is compatible with a wider range of sensitive substrates.

Interactive Table: Common Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent Class | Examples | Byproducts |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Urea derivatives |

| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Tetramethylurea |

| Other | T3P (Propylphosphonic anhydride), CDI (Carbonyldiimidazole) | Phosphonic acids, CO₂ |

Coordination Chemistry and Ligand Reactivity

This compound possesses multiple potential coordination sites for metal ions, making it an interesting candidate as a ligand in coordination chemistry and organometallic catalysis. The primary binding sites are the lone pair of electrons on the pyridine nitrogen atom and the oxygen atoms of the carboxylate group (after hydrolysis) or the carbonyl of the ester.

N-Coordination: The pyridine nitrogen can act as a Lewis base, donating its lone pair to a metal center to form a coordinate bond. The electron-withdrawing fluorine and ester substituents would decrease the basicity of the nitrogen compared to unsubstituted pyridine, resulting in weaker coordination. However, it can still serve as a monodentate N-donor ligand. Quaternization of the nitrogen with methyl iodide has been demonstrated in related systems, confirming the accessibility of the nitrogen lone pair. mdpi.com

O-Coordination: The ester group offers a potential O-donor site via the carbonyl oxygen, though this interaction is generally weak. More significantly, the corresponding carboxylate (5,6-difluoronicotinate), formed upon hydrolysis, is an excellent ligand. It can coordinate to metal centers in several ways: as a monodentate ligand using one oxygen, as a bidentate chelating ligand using both oxygens, or as a bridging ligand connecting two metal centers.

The combination of an N-donor (pyridine ring) and O-donors (carboxylate group) allows the ligand to act in a bidentate N,O-chelating fashion, which can form stable five-membered rings with metal ions. While specific studies on the coordination complexes of this compound are not widely reported, its structural motifs are found in ligands used in catalysis and materials science. nih.gov

Substitution Reactions in Metal Complexes

There is no available information in the scientific literature regarding the substitution reactions of metal complexes containing the this compound ligand.

Derivatization of Coordinated Ligands

There is no available information in the scientific literature concerning the derivatization of a coordinated this compound ligand.

Further research is evidently required to characterize the coordination chemistry of this compound and to explore its potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Applications of Methyl 5,6 Difluoropyridine 3 Carboxylate As a Building Block in Complex Chemical Synthesis

Precursor in Fluorinated Heterocyclic Compound Synthesis

The difluorinated pyridine (B92270) scaffold of Methyl 5,6-difluoropyridine-3-carboxylate is a key feature that positions it as a valuable precursor for a variety of other fluorinated heterocyclic compounds. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. uni-muenster.de

The two fluorine atoms on the pyridine ring of this compound are potent activating groups for nucleophilic aromatic substitution (SNAr) reactions. rsc.org This reactivity allows for the selective replacement of one or both fluorine atoms with a wide range of nucleophiles, including amines, alcohols, and thiols. This capability enables the synthesis of diverse, highly functionalized pyridine derivatives that would be difficult to access through other methods.

For instance, the reaction with various amines can lead to the formation of aminopyridines, which are common structural motifs in pharmaceuticals. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile, providing a pathway to specifically designed isomers. rsc.org The ester functional group can be subsequently hydrolyzed to the corresponding carboxylic acid or converted into amides, further expanding the molecular diversity achievable from this single building block. While specific examples detailing the reactions of this compound are not extensively documented in mainstream literature, the principles of SNAr on polyfluorinated pyridines are well-established, highlighting its potential in creating novel substituted pyridines. nih.govnih.gov

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted Fluoropyridine Derivatives |

| Ester Hydrolysis | Acid or Base (e.g., LiOH, HCl) | 5-Fluoro-6-(substituted)pyridine-3-carboxylic acid |

| Amidation | Amine, Coupling Agent | 5,6-Difluoropyridine-3-carboxamide |

| Reduction | Reducing Agent (e.g., LiAlH4) | (5,6-Difluoropyridin-3-yl)methanol |

The functional groups present on this compound serve as handles for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems, often referred to as ring-fused systems. These scaffolds are of significant interest as they form the core of many biologically active compounds and functional materials. nih.govnih.gov

Synthetic strategies could involve an initial nucleophilic substitution at the C-6 position, followed by a subsequent reaction involving the ester at C-3 to forge a new ring. For example, reaction with a dinucleophile could lead to the construction of a new heterocyclic ring fused to the pyridine core. The development of novel 5,6-fused heterocyclic amides has been explored for applications such as kinase inhibitors, demonstrating the importance of such structures in drug discovery. nih.gov While direct application of this compound in synthesizing fused systems like pyrrolo[2,3-c]pyridazines or thieno[2,3-d]pyrimidines is a logical synthetic extension, specific examples are not prevalent in published studies. nih.govresearchgate.net

Role in Medicinal Chemistry Intermediates

Fluorinated pyridine derivatives are critical intermediates in the pharmaceutical industry. uni-muenster.de The introduction of fluorine can positively modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This compound represents a key starting material for molecules targeting a range of therapeutic areas.

Fluoroquinolones are a major class of broad-spectrum synthetic antibacterial agents. A common structural feature is a fluorinated aromatic ring fused to a pyridone core. The synthesis of these drugs often relies on precursors that already contain the requisite fluorinated ring. nih.gov

This compound is a suitable precursor for building the quinolone skeleton. Through a series of established synthetic transformations, such as condensation with a malonic ester derivative followed by thermal cyclization (Gould-Jacobs reaction), the pyridine ring can be annulated to form the core bicyclic system of quinolones. The fluorine atom at the 6-position is crucial for the antibacterial activity of many clinically successful fluoroquinolones. nih.gov The synthesis of tricyclic quinolone agents has been accomplished using fluorinated tetrahydroquinolines, underscoring the importance of such fluorinated building blocks in this field. nih.gov

Nicotinic acid, also known as niacin or vitamin B3, is pyridine-3-carboxylic acid. nih.govresearchgate.net Its derivatives form a large class of compounds with diverse pharmacological activities. This compound is, by its structure, a difluorinated analog of methyl nicotinate. It serves as an advanced intermediate for creating more structurally complex nicotinic acid derivatives. nih.gov

The reactivity of the fluorine atoms allows for the introduction of various substituents onto the pyridine ring via nucleophilic substitution, while the ester group can be converted into a wide array of amides using standard coupling chemistry. This dual reactivity enables the generation of large libraries of novel nicotinic acid analogs for high-throughput screening in drug discovery programs. researchgate.netnih.gov These analogs are explored for a variety of therapeutic applications, including as antiemetics and treatments for metabolic disorders. nih.gov

Applications in Agrochemical and Material Science Development

The unique properties imparted by fluorine atoms are also highly sought after in the development of modern agrochemicals and advanced materials. Fluorinated compounds often exhibit enhanced efficacy, stability, and novel modes of action. agropages.com

In agrochemical research, pyridine-based structures are central to many successful herbicides, fungicides, and insecticides. nih.gov The trifluoromethylpyridine scaffold, for example, is a key component in numerous crop protection products. agropages.com this compound can act as a starting point for new active ingredients. By modifying its functional groups, chemists can synthesize novel candidates for screening. The fluorine atoms can increase the biological potency and metabolic stability of the resulting pesticide, potentially leading to lower application rates and improved environmental profiles.

In material science, highly fluorinated aromatic compounds are used to create polymers and liquid crystals with special properties, such as thermal stability and hydrophobicity. The site-selective substitution of fluorine atoms on a perfluoropyridine ring, for example, is used to synthesize triarylmethanes and other complex structures for materials applications. rsc.org this compound could similarly be employed as a monomer or cross-linking agent to develop new fluorinated polymers with tailored electronic and physical properties.

Despite a comprehensive search of scientific literature and patent databases, there is currently a notable lack of specific, publicly available information regarding the direct application of This compound as a building block in the design of ligands for transition metal chemistry.

While the fields of coordination chemistry and materials science extensively utilize pyridine and carboxylate-containing molecules for the synthesis of transition metal complexes and metal-organic frameworks (MOFs), detailed research findings, including synthetic protocols, characterization data, and the properties of resulting complexes specifically derived from this compound, are not documented in the searched sources.

General principles of ligand design suggest that this molecule possesses promising features for coordination chemistry. The pyridine nitrogen atom can act as a Lewis base to coordinate with a metal center. The carboxylate group, either in its ester form or after hydrolysis to the corresponding carboxylic acid, can also participate in metal binding, potentially acting as a monodentate or bidentate ligand. Furthermore, the fluorine substituents are expected to influence the electronic properties of the pyridine ring, which in turn could modulate the stability and reactivity of the resulting metal complexes.

However, without specific examples from research literature, any discussion on the utility of this compound in this context would be speculative. The creation of detailed, informative, and scientifically accurate content with data tables and specific research findings, as requested, is not possible based on the currently available information.

Further research in specialized, proprietary chemical databases or future publications may eventually shed light on the use of this particular compound in transition metal chemistry.

Theoretical and Computational Studies on Methyl 5,6 Difluoropyridine 3 Carboxylate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl 5,6-difluoropyridine-3-carboxylate. These methods provide insights into electron distribution, orbital energies, and molecular geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govjacsdirectory.com For a molecule such as this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometry, total energy, and the energies of its frontier molecular orbitals (HOMO and LUMO). jacsdirectory.com These calculations can also yield other important electronic properties like dipole moment and thermodynamic parameters. jacsdirectory.com The geometry of the molecule would be optimized to find the lowest energy conformation, and the resulting bond lengths and angles would provide a detailed three-dimensional picture of the molecule. researchgate.net

Orbital Population Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intermolecular orbital interactions within a molecule. synquestlabs.com This analysis would reveal the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, indicating the stability of different electronic interactions. synquestlabs.com For this compound, NBO analysis would provide a detailed picture of the bonding and antibonding interactions, as well as the charge distribution on each atom. This information is valuable for understanding the molecule's reactivity and the nature of its chemical bonds.

Mechanistic Investigations of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.

Computational Modeling of Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines. The two fluorine atoms in this compound are potential sites for nucleophilic attack. Computational modeling can predict the regioselectivity of such reactions. By calculating the activation energies for the attack of a nucleophile at each of the fluorine-bearing carbon atoms, researchers can determine the most likely reaction pathway. researchgate.net Studies on related dichloropyridines have shown that the nature of the substituent at the 3-position can significantly influence whether the substitution occurs at the 2- or 6-position. researchgate.net For this compound, similar computational models would be used to predict whether substitution is favored at the C-5 or C-6 position.

Elucidation of Reaction Intermediates and Transition States

DFT calculations can be used to map out the potential energy surface of a reaction, allowing for the identification and characterization of transient species like reaction intermediates and transition states. In the context of an SNAr reaction involving this compound, computational methods would be used to model the structure and energy of the Meisenheimer complex, which is the key intermediate in this type of reaction. The transition state leading to and from this intermediate would also be located and its energy calculated, providing crucial information about the reaction kinetics.

Prediction of Reactivity and Selectivity

Theoretical models can provide quantitative predictions of a molecule's reactivity and selectivity in various chemical transformations.

Recent advancements have led to the development of quantitative structure-reactivity relationship (QSRR) models for SNAr reactions. These models use computationally derived descriptors, such as the LUMO energy and the molecular electrostatic potential (ESP) at the reaction center, to predict reaction rates and regioselectivity. researchgate.net Such a model could be applied to this compound to predict its reactivity towards a range of nucleophiles and to anticipate the major product of the reaction. These predictive models are becoming increasingly important tools in synthetic planning. researchgate.net

Solvation Effects Modeling in Reaction Chemistry

The chemical reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Solvation effects modeling is a critical component of computational chemistry that aims to predict and quantify the impact of the solvent environment on reaction pathways, transition states, and reaction rates. For a polar molecule like this compound, understanding solvent interactions is key to predicting its behavior in chemical synthesis.

Modeling Approaches:

Two primary models are used to simulate solvation effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For instance, studies on the nucleophilic aromatic substitution (SNAr) reactions of other halogenated pyridines have utilized implicit solvation models to assess the stability of intermediates and transition states in various solvents.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Often, a hybrid approach is employed where a few explicit solvent molecules are placed in the first solvation shell around the solute, and the bulk solvent is represented by an implicit continuum model. This can be particularly important for reactions where solvent molecules directly participate in the reaction mechanism, for example, by stabilizing a charged intermediate.

Detailed Research Findings:

While specific data for this compound is not available, research on related compounds provides a framework for the expected findings. For example, in the study of nucleophilic aromatic substitution reactions on other substituted pyridines, the regioselectivity of the reaction has been shown to be highly dependent on the solvent.

A hypothetical study on this compound could investigate a nucleophilic substitution reaction, where a nucleophile replaces one of the fluorine atoms. The choice of solvent would be critical. A polar aprotic solvent, like dimethyl sulfoxide (B87167) (DMSO), might be expected to accelerate the reaction by solvating the cation of the nucleophilic salt and leaving the anion more reactive. In contrast, a polar protic solvent, like ethanol (B145695), could solvate both the cation and the anionic nucleophile, potentially slowing the reaction.

Computational modeling would allow for the calculation of the activation energies for the substitution at both the 5- and 6-positions in different solvents. This would help in predicting the regioselectivity of the reaction under various conditions. The results could be presented in a data table similar to the hypothetical one below:

Hypothetical Activation Energies for Nucleophilic Substitution on this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Activation Energy at C5 (kcal/mol) | Activation Energy at C6 (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Toluene | 2.4 | 25.8 | 27.2 | Substitution at C5 |

| Acetonitrile | 37.5 | 22.1 | 23.5 | Substitution at C5 |

| DMSO | 46.7 | 20.5 | 21.9 | Substitution at C5 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be generated from a detailed computational study.

The data would likely show that polar solvents lower the activation energy, thus increasing the reaction rate. The relative activation energies for substitution at the C5 and C6 positions would determine the regioselectivity. The electron-withdrawing nature of the methyl carboxylate group at the 3-position would influence the electron density at the C5 and C6 positions, which in turn affects their susceptibility to nucleophilic attack. Computational models can precisely quantify these electronic effects and their modulation by the solvent.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on Methyl 5,6 Difluoropyridine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 5,6-difluoropyridine-3-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these techniques probes a different nucleus within the molecule, offering complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic proton on the pyridine (B92270) ring and the protons of the methyl ester group. The chemical shift (δ) of the aromatic proton is influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylate group. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyridine ring carbons are significantly affected by the attached fluorine atoms, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (typically ~160-170 ppm).

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a critical technique for characterization. It provides direct information about the fluorine atoms in the molecule. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-5 and C-6 positions. The chemical shifts and the coupling between these fluorine nuclei (F-F coupling) are highly informative for confirming their positions on the pyridine ring.

A summary of predicted NMR data is presented below. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 8.0 - 8.5 | d | H-4 | |

| 3.8 - 4.0 | s | -OCH₃ | ||

| ¹³C | 160 - 165 | s | C=O | |

| 145 - 160 | dd | J(C-F) | C-5, C-6 | |

| 130 - 140 | d | C-2 | ||

| 120 - 130 | s | C-3 | ||

| 110 - 120 | d | C-4 | ||

| 52 - 54 | s | -OCH₃ | ||

| ¹⁹F | -130 to -150 | d | J(F-F) | F-5 |

| -140 to -160 | d | J(F-F) | F-6 |

Application in Regioselectivity Determination

In the synthesis of substituted pyridines, the formation of different regioisomers is often possible. NMR spectroscopy is a powerful technique to determine the regioselectivity of a reaction. For instance, in the synthesis of this compound, other isomers such as Methyl 2,3-difluoropyridine-5-carboxylate could potentially be formed. The distinct patterns of chemical shifts and, crucially, the coupling constants (both H-F and F-F) in the ¹H and ¹⁹F NMR spectra allow for the unambiguous identification of the desired 5,6-difluoro isomer over other possibilities. For example, the magnitude of the through-space or through-bond coupling between the fluorine atoms can help to confirm their adjacent positions.

Conformational Analysis using NMR

The conformation of the ester group relative to the pyridine ring can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. By measuring the spatial proximity between the methyl protons of the ester group and the protons on the pyridine ring, the preferred orientation of the ester group can be determined. While this specific compound has limited protons on the aromatic ring, conformational preferences in related fluorinated pyridine derivatives have been successfully studied using NMR, often in combination with computational modeling to understand the influence of the fluorine substituents on the molecule's shape and electronics.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations (in the range of 1000-1300 cm⁻¹), and C-O stretching of the ester (around 1200-1300 cm⁻¹). The aromatic C=C and C=N stretching vibrations of the pyridine ring will also be present in the 1400-1600 cm⁻¹ region. guidechem.comsigmaaldrich.comchem-space.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands in the UV region. The presence of the carboxylate group and fluorine atoms will influence the position and intensity of these absorption maxima (λ_max). Typically, pyridine derivatives show π → π* transitions. epa.gov

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 1720 - 1740 | C=O Stretch (Ester) |

| 1400 - 1600 | C=C, C=N Stretch (Aromatic Ring) | |

| 1200 - 1300 | C-O Stretch (Ester) & C-F Stretch | |

| UV-Vis | ~260 - 280 | π → π* Transition |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Derivatives

For the analysis of this compound and its derivatives, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a highly effective method. LC separates the components of a mixture, and ESI-MS provides mass information for each component. In positive ion mode, the molecule would likely be detected as its protonated form [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure by showing the loss of characteristic fragments, such as the methoxy (B1213986) group (-OCH₃) or the entire ester group. LC-ESI-MS is particularly valuable for monitoring reaction progress, identifying byproducts, and assessing the purity of the final compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While extensive searches for specific crystallographic data for this compound did not yield publicly available single-crystal XRD studies, the analysis of related structures demonstrates the type of detailed information that would be obtained. For instance, studies on similar heterocyclic carboxylates have successfully elucidated their crystal structures, revealing key intermolecular interactions and packing arrangements in the solid state. nih.govnih.govnih.gov

Should a single crystal of this compound be successfully grown and analyzed, the expected research findings would include the determination of its crystal system, space group, and the precise dimensions of the unit cell. Furthermore, it would provide invaluable data on the planarity of the pyridine ring and the orientation of the methyl carboxylate group relative to the ring. The fluorine substituents' positions would be unequivocally determined, confirming the regiochemistry of the compound.

The resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. This table showcases the typical parameters reported in a crystallographic study.

Interactive Data Table: Illustrative Crystallographic Data for this compound

(Note: The following data is illustrative and not based on experimental results for the title compound, as such data is not publicly available.)

| Parameter | Value |

| Empirical Formula | C₇H₅F₂NO₂ |

| Formula Weight | 173.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 722.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.592 |

| Absorption Coefficient (mm⁻¹) | 0.15 |

| F(000) | 352 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 5000 |

| Independent Reflections | 1500 |

| R(int) | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

This detailed structural information is crucial for understanding the molecule's intrinsic properties and its behavior in the solid state. It can reveal the presence of intermolecular interactions, such as hydrogen bonds or π-π stacking, which can significantly influence the compound's physical properties, including melting point, solubility, and crystal morphology.

Q & A

Q. What are the optimal synthetic routes for Methyl 5,6-difluoropyridine-3-carboxylate?

Methodological Answer: A three-step approach is recommended for fluorinated pyridine derivatives:

- Step 1 : Introduce fluorine atoms via halogen exchange using fluorinating agents like KF in DMSO .

- Step 2 : Esterification of the carboxylic acid group using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .

- Step 3 : Purification via column chromatography or recrystallization. Yields for analogous compounds range from 70% (for trifluoromethyl derivatives) , but optimization of reaction time and temperature is critical.

Q. How to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (pyridine protons δ 8.5–9.3), ¹³C NMR (carbonyl at δ ~167), and ¹⁹F NMR (fluorine substituents δ -60 to -70) .

- Mass Spectrometry : HRMS (ESI) for exact mass verification (e.g., Calcd for C₈H₅F₂NO₂: 193.02) .

- Purity : HPLC analysis (≥95% purity, as validated for structurally related compounds) .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of the pyridine ring in nucleophilic substitutions?

Methodological Answer: Fluorine's electron-withdrawing effect deactivates the pyridine ring, directing electrophilic attacks to the 4-position. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via reactions with Grignard reagents or Pd-catalyzed couplings is advised .

Q. What are the challenges in achieving regioselective difluorination at the 5 and 6 positions?

Methodological Answer: Competing fluorination at adjacent positions requires precise control of reaction conditions:

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer: Limited stability data exist , but ester hydrolysis is a key concern:

- pH Stability : Avoid basic conditions (pH > 8) to prevent ester cleavage.

- Temperature : Store at -20°C in inert atmospheres to minimize decomposition.

- Analytical Monitoring : Use TLC or HPLC to detect degradation products .

Data Contradiction and Troubleshooting

Q. Discrepancies in reported yields for similar synthesis methods—how to troubleshoot?

Methodological Answer: Variations arise from:

- Starting Material Purity : Use ≥98% pure reagents (e.g., 2-chloro-5-fluoropyridine-3-carboxylic acid) .

- Reaction Scale : Pilot small-scale reactions (1–5 mmol) before scaling up.

- Byproduct Identification : Characterize side products via LC-MS and adjust stoichiometry .

Analytical and Safety Considerations

Q. How to validate analytical methods for quantifying this compound in complex mixtures?

Methodological Answer:

Q. What safety precautions are advised given limited toxicological data?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (no acute toxicity data available) .

- First Aid : Rinse skin/eyes with water for 15 minutes and consult a physician .

Mechanistic and Application-Oriented Questions

Q. What mechanistic insights exist for decarboxylation reactions of fluorinated pyridine carboxylates?

Methodological Answer: Fluorine substituents stabilize transition states during decarboxylation. For example, trifluoromethyl groups enhance reaction rates by stabilizing negative charges via inductive effects. Study using kinetic isotope effects (KIE) or Hammett plots to elucidate mechanisms .

Q. How is this compound utilized in developing kinase inhibitors or other therapeutic agents?

Methodological Answer: Fluorinated pyridines are key in kinase inhibitor design due to their ability to mimic adenine in ATP-binding pockets. The ester group can be hydrolyzed to a carboxylic acid for further coupling to pharmacophores (e.g., amides, ureas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.